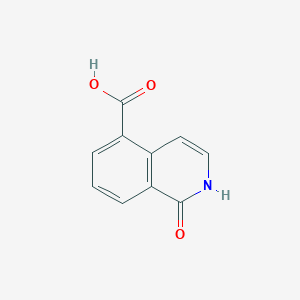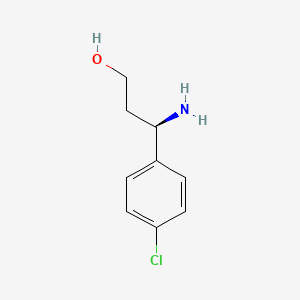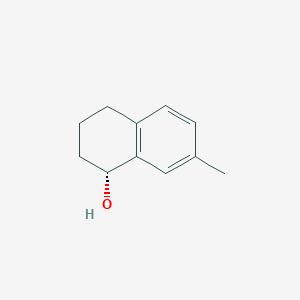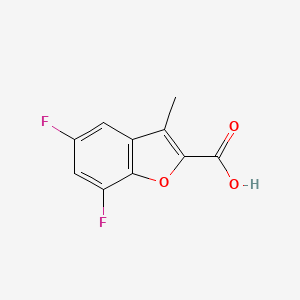
5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid
Overview
Description
5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H6F2O3 . It belongs to the group of benzofuran-2-carboxylic acids.
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, 3-Methylbenzofuran-2-carboxylic acid, a similar compound, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Molecular Structure Analysis
The molecular weight of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid is 212.15 . The InChI code is 1S/C9H4F2O3/c10-4-1-5-6 (9 (12)13)3-14-8 (5)7 (11)2-4/h1-3H, (H,12,13) .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, 3-Methylbenzofuran-2-carboxylic acid, a similar compound, can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Scientific Research Applications
Molecular Docking and Biological Activities
5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid has been studied for its structural, electronic, and biological properties. Molecular docking studies suggest that derivatives of benzofuran-carboxylic acids, like this compound, may exhibit inhibitory effects against cancer and microbial diseases (Sagaama et al., 2020).
Synthesis and Structural Studies
Research has been conducted on the synthesis of mono- and difluoronaphthoic acids, including structures related to 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid. These studies explore various methods for synthesizing such compounds and their potential applications in different fields (Tagat et al., 2002).
Supramolecular Interactions
The compound has been studied for its supramolecular interactions, especially in terms of hydrogen bonding and pi-pi interactions. These properties are significant for understanding the compound's behavior in various chemical environments (Titi & Goldberg, 2009).
Antimicrobial Activity
Derivatives of benzofuran-carboxylic acids, similar to 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid, have been synthesized and evaluated for antimicrobial activity. This research indicates potential applications in developing new antimicrobial agents (Krawiecka et al., 2012).
Synthesis of Benzofuran Derivatives
Studies on the reactivities of intermediates in benzofuran synthesis, including compounds related to 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid, provide insights into new synthetic methods and potential applications in medicinal chemistry and materials science (Horaguchi et al., 1987).
Coordination Reactions and Thermal Properties
The coordination reactions of benzofuran derivatives and their thermal properties have also been studied, revealing potential applications in material science and coordination chemistry (Mojumdar et al., 2009).
Safety And Hazards
The safety information for 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . For example, some substituted benzofurans have shown significant anticancer activities .
properties
IUPAC Name |
5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3/c1-4-6-2-5(11)3-7(12)9(6)15-8(4)10(13)14/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEBTMPYGMCTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)
![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)
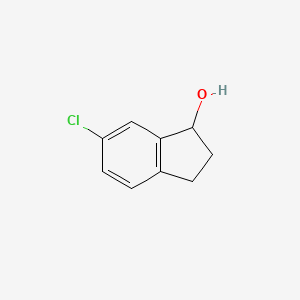
![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)
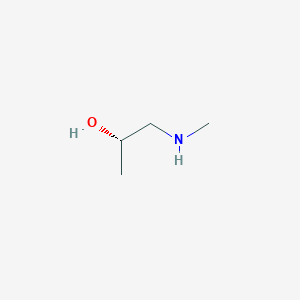
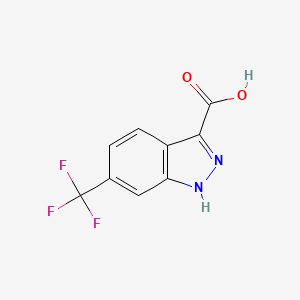
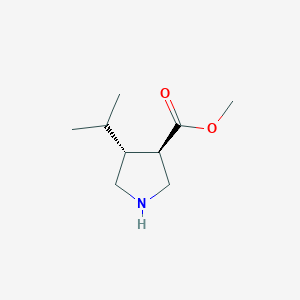
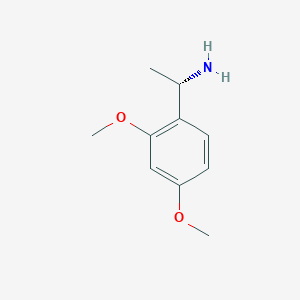
![5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1416614.png)
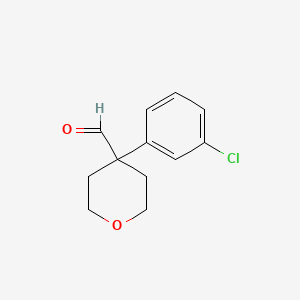
![N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine](/img/structure/B1416617.png)
